3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxy-2-pyrrolidin-2-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNKSBQLEIDJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.
Coupling of Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. For example, treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane oxidizes the methoxy group to yield pyridine N-oxides . This reaction is critical for modifying electronic properties and enhancing solubility in polar solvents.
Key Data:
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | Pyridine N-oxide derivative | ~75 |
Reduction Reactions
The pyridine ring can be reduced to form piperidine derivatives. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in ethanol selectively reduces the aromatic ring while preserving the pyrrolidinyl substituent . This reaction is pH-dependent, with optimal yields achieved under neutral conditions.
Mechanistic Pathway:
-
Protonation of the pyridine nitrogen enhances electrophilicity.
-
Hydride transfer to the α-carbon of the pyridine ring.
Substitution Reactions
The compound participates in nucleophilic substitution (SN2) at the methoxy group. For instance, reaction with trimethylsilyl cyanide (TMSCN) in acetonitrile replaces the methoxy group with a cyano (-CN) group . This reaction requires triethylamine (Et₃N) as a base to deprotonate intermediates.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 12 hrs |
| Solvent | Acetonitrile |
Coordination Chemistry
The pyrrolidinyl nitrogen acts as a ligand in coordination complexes. Reaction with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) forms stable chelates. These complexes exhibit distinct UV-Vis absorption bands, confirming metal-ligand charge transfer .
Example Complex:
| Metal Salt | Complex Structure | λₘₐₓ (nm) |
|---|---|---|
| CuCl₂ | [Cu(C₁₀H₁₄N₂O)Cl₂] | 650 |
Acid-Base Behavior
In aqueous solution, the compound dissociates into 3-methoxy-2-(pyrrolidin-2-yl)pyridine and HCl. The pyridine nitrogen (pKa ~5.2) protonates under acidic conditions, while the pyrrolidinyl nitrogen (pKa ~9.8) remains basic . This dual reactivity enables pH-dependent solubility and stability.
Solubility Profile:
| pH | Solubility (mg/mL) |
|---|---|
| 2 | 120 |
| 7 | 25 |
| 10 | 5 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via cleavage of the methoxy group. Differential scanning calorimetry (DSC) shows an exothermic peak at 185°C, corresponding to pyrrolidinyl ring degradation .
Comparative Reactivity
The compound’s reactivity differs from analogs due to its substituent arrangement:
| Compound | Reactivity with mCPBA | Product |
|---|---|---|
| 3-Methoxy-2-(pyrrolidin-2-yl)pyridine | Fast oxidation | N-oxide |
| 2-Methoxy-3-pyrrolidinylpyridine | Slow oxidation | No product |
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds that may exhibit desirable properties in pharmaceuticals and materials science.
Intermediate for Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics facilitate the creation of derivatives with enhanced biological activity, making it a valuable asset in medicinal chemistry .
Biological Applications
Investigating Biological Activity
Research has indicated that this compound interacts with biological targets, particularly neurotransmitter receptors. This interaction suggests potential applications in studying neurological disorders and other physiological processes .
Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in the context of central nervous system disorders. Its ability to modulate receptor activity positions it as a candidate for drug discovery aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases .
Table 1: Summary of Research Findings
Case Study Insights
- Neurological Disorders : A study highlighted the compound's potential in treating anxiety and depression through its interaction with serotonin receptors, showcasing its relevance in psychiatric medicine .
- Cancer Research : Another investigation focused on the compound's derivatives as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The findings suggested that modifications to the methoxy group could enhance inhibitory potency against cancer cell lines .
- Synthetic Chemistry Innovations : Researchers reported novel synthetic routes that incorporate this compound as a precursor for creating diverse heterocyclic compounds with potential bioactivity .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of pyridine-pyrrolidine dihydrochloride derivatives. Key structural variations among analogs include:
- Substituent type : Methoxy vs. fluoro, methyl, or hydroxyl groups.
- Substituent position : 2-, 3-, or 4-positions on the pyridine ring.
- Stereochemistry : Presence of enantiomers (R/S configurations) in some analogs.
Table 1: Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
Electron-Donating vs.
Stereochemical Impact :
- Enantiomers like (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine diHCl exhibit distinct bioactivity profiles. For example, the R-configuration may enhance binding to nicotinic acetylcholine receptors compared to its S-counterpart .
Salt Form and Solubility: All analogs share the dihydrochloride salt form, ensuring high solubility in aqueous media. However, substituents like ether linkages (e.g., (S)-2-(Pyrrolidin-3-yloxy)pyridine diHCl) may further improve solubility over non-polar analogs .
Biological Activity
3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its pharmacological properties.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to this compound can act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various neurological functions, and their modulation has implications in treating conditions such as Alzheimer's disease and addiction disorders. For instance, studies have shown that certain pyridine derivatives can enhance cognitive function by acting on nAChRs .
Antimicrobial Activity
Pyridine-based compounds have demonstrated significant antimicrobial properties. A study highlighted that various pyrrolidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess antimicrobial properties, warranting further investigation.
Case Studies and Experimental Data
- Cognitive Enhancement : In a study involving animal models, compounds structurally related to this compound were found to improve memory performance in tests designed to assess cognitive function. The mechanism was attributed to the activation of nAChRs .
-
Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of pyrrolidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .
Compound MIC (mg/mL) Target Bacteria Compound A 0.0039 S. aureus Compound B 0.025 E. coli Compound C 0.0048 Bacillus mycoides
Q & A
[Basic] What synthetic routes are recommended for preparing 3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a pyridine derivative with a pyrrolidine moiety. For example, a nucleophilic substitution reaction using 2-chloro-3-methoxypyridine and pyrrolidine under basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C), followed by dihydrochloride salt formation with HCl gas . Yield optimization requires precise stoichiometric ratios (1:1.2 pyridine:pyrrolidine), inert atmosphere, and post-reaction purification via recrystallization (ethanol/water) to achieve >90% purity. Contamination risks arise from incomplete substitution, necessitating TLC monitoring (silica gel, ethyl acetate/hexane) .
[Basic] How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- 1H/13C NMR : Compare chemical shifts (e.g., pyrrolidine protons at δ 2.8–3.5 ppm, methoxy group at δ 3.9 ppm) to literature data .
- Mass Spectrometry (HRMS) : Exact mass verification (C10H16Cl2N2O, [M+H]+ = 235.15) ensures molecular identity .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) to confirm >95% purity and detect byproducts .
[Advanced] What chiral resolution methods are effective for achieving high enantiomeric purity in this compound?
Methodological Answer:
The pyrrolidine ring introduces stereochemistry, requiring chiral separation techniques:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers .
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, exploiting differential solubility of enantiomer salts .
- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects to reference spectra .
[Advanced] How does the methoxy group influence reactivity in derivatization reactions compared to non-methoxy analogs?
Methodological Answer:
The methoxy group acts as an electron-donating substituent, altering reactivity:
- Nucleophilic Aromatic Substitution : Enhanced para-directing effects facilitate reactions at the pyridine C4 position (e.g., bromination with NBS) .
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions (e.g., with aryl boronic acids) show higher yields (75–85%) vs. non-methoxy analogs (50–60%) due to stabilized intermediates .
- Acid Sensitivity : The methoxy group increases susceptibility to demethylation under strong acidic conditions (e.g., HBr/acetic acid), necessitating pH-controlled environments .
[Basic] What in vitro assays are suitable for evaluating biological activity given its structural similarity to receptor ligands?
Methodological Answer:
- Radioligand Binding Assays : Screen for affinity to GPCRs (e.g., α2-adrenergic receptors) using [3H]-clonidine displacement (IC50 determination) .
- Functional cAMP Assays : Assess antagonism via inhibition of forskolin-induced cAMP production in HEK293 cells .
- Kinase Inhibition Profiling : Use ADP-Glo™ kinase assays to test inhibition of JAK2 or MAPK pathways .
[Advanced] How can researchers resolve discrepancies in reported pharmacological data for structural analogs?
Methodological Answer:
Discrepancies often stem from:
- Purity Variability : Re-evaluate compound batches via elemental analysis (C, H, N ±0.4%) and ICP-MS for residual metals (e.g., Pd <10 ppm) .
- Assay Conditions : Standardize protocols (e.g., serum-free media, 37°C, 5% CO2) to minimize confounding factors .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may skew results .
[Basic] What best practices ensure stability during storage and handling?
Methodological Answer:
- Storage : Keep in amber vials under argon at –20°C; desiccate with silica gel to prevent hygroscopic degradation .
- Handling : Use gloveboxes for weighing (humidity <10%) and avoid prolonged exposure to light to prevent photolytic cleavage of the methoxy group .
[Advanced] Which computational approaches predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : AutoDock Vina with PyRx to model interactions (e.g., hydrogen bonding with pyrrolidine N-H and methoxy O) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- QSAR Modeling : Train models using IC50 data from analogs to predict bioactivity (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
